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Compound of Interest

Compound Name: alpha-Ylangene

Cat. No.: B1205585

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
sesquiterpenoid a-ylangene. The information is tailored for researchers, scientists, and
professionals in drug development, offering a detailed look at its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines detailed
experimental protocols for acquiring these spectra and includes a workflow diagram for the
spectroscopic analysis of sesquiterpenes.

Spectroscopic Data of a-Ylangene

The spectroscopic data for a-ylangene is crucial for its identification and structural elucidation.
While extensive databases exist for many natural compounds, specific, experimentally-derived
NMR and IR data for a-ylangene are not readily available in publicly accessible literature.
However, mass spectrometry data is well-documented.

Mass Spectrometry (MS)

Mass spectrometry of a-ylangene is typically performed using gas chromatography-mass
spectrometry (GC-MS). The electron ionization (EI) mass spectrum provides a fragmentation
pattern that serves as a molecular fingerprint.

Table 1: Mass Spectrometry Data for a-Ylangene
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Property Value
Molecular Formula CisH24
Molecular Weight 204.35 g/mol
Exact Mass 204.1878 u

204, 189, 161, 133, 119, 105, 93, 91, 79, 69, 55,

Major Mass Fragments (m/z) a1

Note: The relative intensities of the mass fragments can vary slightly depending on the specific
instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified *H and 13C NMR data for a-ylangene are not consistently
reported in readily accessible scientific literature. However, it is known that 33C NMR
spectroscopy has been successfully used to differentiate a-ylangene from its isomer, a-
copaene. This indicates that distinct chemical shifts exist for the carbon atoms in each
molecule. For comparison, the reported 3C NMR data for a-copaene is presented below.

Table 2: 13C NMR Chemical Shifts for a-Copaene (Isomer of a-Ylangene)
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Carbon Number Chemical Shift (6) ppm
1 53.9
2 41.7
3 118.9
4 148.9
5 44.1
6 38.1
7 49.5
8 34.9
9 25.8
10 34.2
11 20.9
12 14.4
13 21.1
14 21.1
15 23.2

Note: This data is for a-copaene and is provided for comparative purposes. The chemical shifts
for a-ylangene would be expected to show slight differences due to the stereochemical
variations.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for a-ylangene are not readily available in a tabulated
format. However, based on its chemical structure as a sesquiterpene with a trisubstituted
double bond and saturated hydrocarbon framework, the expected characteristic IR absorptions
are outlined below.

Table 3: Expected Infrared Absorption Bands for a-Ylangene
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. Expected Absorption ] .
Functional Group Vibration Type
Range (cm™?)

C-H (sp?® hybridized) 2850-2960 Stretch

C-H (sp? hybridized, =C-H) 3010-3040 Stretch

C=C (trisubstituted alkene) 1665-1675 Stretch

CH:2 ~1450 Bend (Scissoring)
CHs ~1375 Bend (Symmetrical)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a-ylangene,
synthesized from general protocols for sesquiterpene analysis.

Sample Preparation

o Extraction: a-Ylangene is typically a component of essential oils. It can be isolated from plant
material (e.g., ylang-ylang oil from Cananga odorata) via steam distillation or solvent
extraction.

 Purification: The essential oil is then subjected to fractional distillation or column
chromatography (e.g., silica gel) to isolate a-ylangene from other terpenoid constituents.

» Purity Assessment: The purity of the isolated a-ylangene should be confirmed by gas
chromatography (GC) prior to spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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e Oven Temperature Program:
o Initial temperature: 60°C, hold for 2 minutes.
o Ramp: Increase to 240°C at a rate of 3°C/min.
o Final hold: 240°C for 5 minutes.

e Injection: 1 pL of a diluted sample (in hexane or other suitable solvent) is injected in splitless
mode.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Scan Speed: 2 scans/second.

o Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST,
Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Sample Preparation: Dissolve approximately 5-10 mg of purified a-ylangene in 0.5 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64.

o Relaxation Delay: 1-2 seconds.
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13C NMR Acquisition:

(¢]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

[e]

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat, purified a-ylangene is prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~2.

o Number of Scans: 16-32.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

sesquiterpene like a-ylangene.
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Workflow for Spectroscopic Analysis of a-Ylangene
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Caption: Workflow for the Spectroscopic Analysis of a-Ylangene.
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 To cite this document: BenchChem. [Spectroscopic Profile of a-Ylangene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205585#spectroscopic-data-of-alpha-ylangene-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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